Azlocillin(1-)
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Overview
Description
Azlocillin(1-) is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It exhibits an extended spectrum of antibacterial activity and greater in vitro potency compared to carboxy penicillins. Azlocillin(1-) is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azlocillin(1-) can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of azlocillin(1-) involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Azlocillin(1-) undergoes various chemical reactions, including:
Oxidation: Azlocillin(1-) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the azlocillin(1-) molecule.
Substitution: Azlocillin(1-) can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azlocillin derivatives, while reduction can produce reduced forms of azlocillin(1-) .
Scientific Research Applications
Azlocillin(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Industry: Utilized in the development of new antibiotics and in studies of antibiotic resistance mechanisms.
Mechanism of Action
Azlocillin(1-) exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Azlocillin(1-) may also interfere with autolysin inhibitors, enhancing its bactericidal activity .
Comparison with Similar Compounds
- Mezlocillin
- Piperacillin
- Carbenicillin
- Ticarcillin
Azlocillin(1-) stands out due to its extended spectrum of activity and its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in clinical and research settings.
Properties
Molecular Formula |
C20H22N5O6S- |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1 |
InChI Key |
JTWOMNBEOCYFNV-NFFDBFGFSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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